molecular formula C8H8N2S2 B1619507 2-Benzothiazolamine, 6-(methylthio)- CAS No. 50850-92-5

2-Benzothiazolamine, 6-(methylthio)-

Cat. No. B1619507
CAS RN: 50850-92-5
M. Wt: 196.3 g/mol
InChI Key: GOZAEIXYKHDTMD-UHFFFAOYSA-N
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Description

“2-Benzothiazolamine, 6-(methylthio)-” is a chemical compound . It has a molecular formula of C8H8N2S and a molecular weight of 164.228 . It is also known by other names such as “Benzothiazole, 2-amino-6-methyl-”, “2-Amino-6-methylbenzothiazole”, “2-Methylbenzothiazol-2-amine”, “6-Methyl-2-benzothiazolylamine”, “6-Methyl-2-aminobenzothiazole”, “SKF 1045”, “6-Methyl-benzothiazol-2-ylamine”, and "2-Amino-6-methylbenzthiazol" .


Synthesis Analysis

The synthesis of “2-Benzothiazolamine, 6-(methylthio)-” is used in scientific research. It has diverse applications, such as in pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular structure of “2-Benzothiazolamine, 6-(methylthio)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A novel synthesis of 2-Benzothiazolamine and its derivatives involves a nickel (0)-catalyzed reaction of 1,2-aminoiodoarenes with thioureas . This provides a facile, site-specific, and general synthetic procedure of 2-benzothiazolamine and its derivatives under non-oxidative conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzothiazolamine, 6-(methylthio)-” include a molecular weight of 164.228 . The IUPAC Standard InChI is InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) .

Scientific Research Applications

Non-linear Optic Application

Peter Hrobárik et al. (2004) explored the synthesis of novel push-pull benzothiazole derivatives with reverse polarity, showing potential applications in non-linear optics. These derivatives were synthesized starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, aiming to study their expected non-linear optical properties through the EFISH method, indicating their significance in materials science for optical applications Peter Hrobárik et al., 2004.

Anticancer Activity

D. Havrylyuk et al. (2010) evaluated the anticancer activity of 4-thiazolidinones containing the benzothiazole moiety. Through synthesis and testing, they identified compounds with significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This study underlines the potential of benzothiazole derivatives in developing new anticancer drugs D. Havrylyuk et al., 2010.

Corrosion Inhibition

Zhiyong Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel in a 1 M HCl solution. Their study revealed that these inhibitors offer stability and high inhibition efficiencies, potentially serving as effective agents for protecting metals from corrosion, which is crucial for industrial applications Zhiyong Hu et al., 2016.

Environmental Impact and Removal

Jing Zhang et al. (2018) focused on the occurrence of benzothiazole and its derivatives in tire wear, road dust, and roadside soil. Their research also evaluated human exposure to these compounds, highlighting the environmental persistence and potential health risks associated with benzothiazole derivatives Jing Zhang et al., 2018.

Antibacterial and Antifungal Applications

Ameya Chavan and N. Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones derived from benzothiazoles, demonstrating good to moderate antibacterial activity against several microorganisms. This study points towards the potential of benzothiazole derivatives in developing new antibacterial agents Ameya Chavan and N. Pai, 2007.

Safety And Hazards

The safety data sheet for 2-Benzothiazolamine indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

6-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZAEIXYKHDTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068592
Record name 2-Benzothiazolamine, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolamine, 6-(methylthio)-

CAS RN

50850-92-5
Record name 6-(Methylthio)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50850-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 6-(methylthio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolamine, 6-(methylthio)-
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Record name 2-Benzothiazolamine, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)benzothiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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